tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate” is a chemical compound with the molecular weight of 244.31 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H16N2O3S/c1-10(2,3)15-9(14)12-5-8-11-4-7(6-13)16-8/h4,13H,5-6H2,1-3H3,(H,12,14)
. This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 244.31 .Scientific Research Applications
Crystallographic Studies and Molecular Interactions
Carbamate derivatives, including tert-butyl carbamates, have been extensively studied for their crystal structures and molecular interactions. For instance, Das et al. (2016) investigated two carbamate derivatives, highlighting the role of hydrogen bonds in assembling molecules into a three-dimensional architecture. They used X-ray diffraction to analyze the molecular environments and interactions in these structures (Das et al., 2016).
Synthesis and Structural Characterization
The synthesis of tert-butyl carbamates has been a subject of research, aiming at creating new compounds with potential applications. For example, Liu et al. (2012) synthesized two diastereomers of a tert-butyl carbamate derivative and studied their crystal structure using X-ray diffraction (Liu et al., 2012).
Reactivity and Chemical Synthesis
N-tert-Butyl carbamates have been studied for their reactivity and potential in chemical synthesis. Evans et al. (2019) demonstrated the reaction of N-tert-butyl-1,2-diaminoethane with carbon dioxide, leading to the formation of various compounds, including a carbamate salt (Evans et al., 2019).
Studies on Molecular Conformation
The study of molecular conformation in tert-butyl carbamates has provided insights into the behavior of these compounds. Deetz et al. (2002) investigated the conformational switches of tert-butyl N-(2-thiazyl)carbamate, demonstrating how hydrogen bonding templates can influence the carbamate's conformation (Deetz et al., 2002).
Luminescent Materials and Sensory Applications
Carbazole derivatives, including those with tert-butyl carbamate groups, have been studied for their application in luminescent materials. Sun et al. (2015) synthesized benzothizole modified carbazole derivatives, exploring their potential in detecting volatile acid vapors through fluorescent sensory materials (Sun et al., 2015).
Antibacterial Activity
Research on tert-butyl carbamate derivatives has also included the evaluation of their antibacterial properties. Turan‐Zitouni et al. (2009) synthesized tert-butyl carbamate derivatives and assessed their antibacterial activity, demonstrating some compounds' effectiveness against Gram-positive bacteria (Turan‐Zitouni et al., 2009).
Basicity and Stability Studies
Studying the basicity and stability of carbene structures, including tert-butyl carbamates, has provided valuable chemical insights. Kim and Streitwieser (2002) measured the basicity of a stable carbene derivative in different solvents, contributing to the understanding of carbene chemistry (Kim & Streitwieser, 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/clothing and eye/face protection .
Mechanism of Action
Target of Action
The primary target of Tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate is Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis as it cotranslationally removes the N-terminal methionine from nascent proteins .
Mode of Action
It is known that the n-terminal methionine is often cleaved when the second residue in the primary sequence is small and uncharged .
Properties
IUPAC Name |
tert-butyl N-(1,3-thiazol-2-ylmethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11-6-7-10-4-5-14-7/h4-5H,6H2,1-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVMUQICXQOGRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=CS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.